1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-hydroxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
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Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-hydroxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound It is characterized by its pyrrole ring structure and various functional groups, including carboxamide, hydroxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-hydroxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Introduction of Functional Groups: The carboxamide group can be introduced through an amidation reaction, while the hydroxy and methoxy groups can be added via hydroxylation and methylation reactions, respectively.
Final Assembly: The various functionalized intermediates are then coupled together under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-hydroxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of the carboxamide group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrrole-containing compounds.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-hydroxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.
Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-3-carboxamide: A simpler analog without the additional functional groups.
2,5-Dihydro-N-(3-aminopropyl)-2,2,5,5-tetramethylpyrrole: Lacks the hydroxy and methoxy groups.
N-(3-(((2-Hydroxy-3-methoxyphenyl)methyl)amino)propyl)pyrrole: Lacks the tetramethyl substitution.
Properties
CAS No. |
102132-03-6 |
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Molecular Formula |
C20H33Cl2N3O3 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-[3-[(2-hydroxy-3-methoxyphenyl)methylamino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C20H31N3O3.2ClH/c1-19(2)12-15(20(3,4)23-19)18(25)22-11-7-10-21-13-14-8-6-9-16(26-5)17(14)24;;/h6,8-9,12,21,23-24H,7,10-11,13H2,1-5H3,(H,22,25);2*1H |
InChI Key |
HALHBUNCKRAZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=C(C(=CC=C2)OC)O)C.Cl.Cl |
Origin of Product |
United States |
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